molecular formula C6H15NOCl2<br>C6H15Cl2NO B057303 (3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS No. 3327-22-8

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Cat. No.: B057303
CAS No.: 3327-22-8
M. Wt: 188.09 g/mol
InChI Key: CSPHGSFZFWKVDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a key quaternary ammonium compound widely employed as an etherifying agent to introduce permanent cationic charges into polymers and biomolecules. Its primary research application is in the synthesis of cationic starch, where it acts as a precursor to glycidyltrimethylammonium chloride (GTAC) in alkaline conditions, facilitating the etherification of starch hydroxyl groups. This process significantly enhances starch properties for use as a flocculant, in wet-end paper chemistry, and for improving dye affinity in textiles. Beyond starch modification, CHPTAC serves as a versatile quaternizing agent for other biopolymers, including chitosan and glycogen, to create water-soluble cationic derivatives for pharmaceutical and cosmetic applications. It is also fundamental in the synthesis of other quaternary ammonium compounds and cationic surfactants. Available as a solution in water (typically 60-73% concentration), this compound is characterized by its miscibility with water and a density of approximately 1.17 g/mL. Key Applications: • Synthesis of cationic starch and other biopolymers • Quaternary ammonium compound and surfactant research • Flocculation studies • Modification of textiles and paper products Safety Note: This product is labeled with the signal word "Warning" and carries hazard statements H351 (Suspected of causing cancer) and H412 (Harmful to aquatic life with long lasting effects). Appropriate personal protective equipment (PPE) should be worn. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride
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InChI

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1
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InChI Key

CSPHGSFZFWKVDL-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]
Source PubChem
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Molecular Formula

C6H15NOCl2, C6H15Cl2NO
Record name CHPTAC (50-70 % aqueous solution)
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DSSTOX Substance ID

DTXSID3027534
Record name (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
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Molecular Weight

188.09 g/mol
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Physical Description

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.
Record name 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Record name CHPTAC (50-70 % aqueous solution)
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Solubility

Solubility in water: miscible
Record name CHPTAC (50-70 % aqueous solution)
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Density

1.2 g/cm³
Record name CHPTAC (50-70 % aqueous solution)
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CAS No.

3327-22-8
Record name (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
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Record name 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Record name (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The hypochlorination method involves the addition of chlorine gas to an aqueous solution of allyltrimethylammonium chloride (ATMAC). The reaction proceeds via electrophilic addition across the allyl double bond, forming 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) as the primary product. The stoichiometric ratio of chlorine to ATMAC is critical, with excess chlorine leading to dichlorinated by-products such as 2,3-dichloropropyltrimethylammonium chloride.

Key reaction parameters :

  • Molar ratio : 1.10–1.30 moles Cl₂ per mole ATMAC.

  • Temperature : Maintained below 40°C to minimize side reactions.

  • Residence time : 3–5 minutes in continuous reactors.

Batch Synthesis

In batch reactors, ATMAC is dissolved in water (10–65% concentration), and chlorine is bubbled through the solution until a slight excess is detected (indicated by a greenish hue). Post-reaction, excess HCl and Cl₂ are removed via vacuum stripping, and the solution is neutralized to pH 6.5 using NaOH or ion-exchange resins.

Example batch conditions :

  • ATMAC concentration : 10.4% aqueous solution.

  • Cl₂ added : 1.17 moles per mole ATMAC.

  • Yield : 77–90% CHPTAC, with 23.7% total organic chlorine indicating by-product formation.

Continuous Column Reactors

Continuous processes utilize packed columns (e.g., Raschig rings) to enhance mixing and reduce residence time. Cooling jackets maintain temperatures at 15–25°C, improving selectivity for CHPTAC.

Performance metrics :

  • Throughput : 45.4 kg ATMAC processed in 3 hours.

  • Purity : 88% chloride content (theoretical: 18.9%).

By-Product Management

The dichlorinated by-product 2,3-dichloropropyltrimethylammonium chloride arises from over-chlorination. Its formation is mitigated by:

  • Strict temperature control (<40°C).

  • Limiting Cl₂ excess to ≤1.20 moles/mole ATMAC.

  • Post-reaction aeration to remove residual Cl₂.

Epichlorohydrin-Trialkylammonium Salt Reaction

Anhydrous Synthesis in Organic Solvents

This method avoids aqueous media, enabling the production of anhydrous, crystalline CHPTAC. Trimethylammonium chloride reacts with epichlorohydrin in chloroform, with the solvent acting as a non-solvent for the product, facilitating crystallization.

Reaction equation :
(CH₃)₃NH⁺Cl⁻+C₃H₅OClCHPTAC+HCl\text{(CH₃)₃NH⁺Cl⁻} + \text{C₃H₅OCl} \rightarrow \text{CHPTAC} + \text{HCl}

Optimized conditions :

  • Solvent : Chloroform (ideal for reactant solubility and product precipitation).

  • Temperature : 0–50°C.

  • Yield : 80–97%.

Advantages Over Aqueous Methods

  • Purity : Crystalline product with <1% residual solvents.

  • Scalability : No gaseous trimethylamine handling, reducing safety risks.

  • By-product avoidance : Minimal dichlorinated derivatives compared to hypochlorination.

Industrial-Scale Implementation

Large-scale reactors employ:

  • Solvent recycling : Chloroform is distilled and reused.

  • Crystallization control : Gradual cooling to 0°C ensures uniform crystal size.

  • Filtration : Centrifugation removes residual solvent.

Comparative Analysis of Preparation Methods

ParameterHypochlorinationEpichlorohydrin Route
Yield 77–90%80–97%
Purity 70–85% (aqueous solution)95–99% (anhydrous)
By-Products 2,3-Dichloro derivativeNegligible
Scalability Suitable for bulk productionRequires solvent management
Cost Low (Cl₂ cost)Moderate (chloroform)

Industrial Optimization Strategies

Hypochlorination Process Improvements

  • In-line neutralization : Ion-exchange resins directly neutralize HCl, reducing post-processing steps.

  • Temperature gradients : Staged cooling in continuous reactors enhances selectivity.

Epichlorohydrin Method Advancements

  • Solvent alternatives : Dichloromethane tested for lower toxicity.

  • Catalytic additives : Phase-transfer catalysts reduce reaction time by 30% .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride primarily undergoes substitution reactions due to the presence of the chloro and hydroxy groups. These reactions often involve the replacement of the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide and potassium carbonate. The reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide can produce (2-hydroxypropyl)trimethylammonium chloride, while reactions with other nucleophiles can yield various substituted derivatives .

Scientific Research Applications

Chemical and Industrial Applications

1.1 Cationic Surfactant and Emulsifying Agent

CHPTAC is primarily used as a cationic surfactant , which makes it effective in various formulations, including emulsions and dispersions. Its ability to modify surface properties enhances the stability of emulsions in cosmetic and pharmaceutical products.

  • Emulsification : CHPTAC is utilized to stabilize oil-in-water emulsions due to its cationic nature, which helps to reduce interfacial tension.

1.2 Textile and Dyeing Industry

In the textile industry, CHPTAC serves as a dyeing auxiliary . It improves dye uptake on fabrics by enhancing the affinity of dyes for cellulose fibers.

  • Cationization of Cellulose : CHPTAC is employed in the cationization process of cellulose, which increases the dyeing efficiency and depth of color in cotton fabrics. A study indicated that using CHPTAC can significantly improve the reaction efficiency for cellulose cationization .

Environmental Applications

2.1 Wastewater Treatment

CHPTAC has been investigated for its effectiveness in treating industrial wastewater. It has been shown to enhance the removal of pollutants through coagulation and flocculation processes.

  • Chitosan Modification : Research demonstrated that modifying chitosan with CHPTAC improved its coagulation properties for removing contaminants from industrial effluents . The modified chitosan exhibited remarkable removal efficiencies for chemical oxygen demand (COD), color, and fecal coliforms.
Pollutant TypeRemoval Efficiency (%)
COD78
Color86
Fecal Coliforms99.9

Biological Applications

3.1 Antimicrobial Properties

CHPTAC has been evaluated for its antimicrobial activity against various pathogens. Its cationic nature allows it to disrupt microbial cell membranes, making it effective as a disinfectant.

  • Toxicological Evaluations : Studies have indicated that while CHPTAC exhibits some antimicrobial properties, it also poses certain toxicity risks. For instance, acute toxicity tests showed lethargy and convulsions in test subjects at high doses .

Synthesis and Reaction Efficiency

The synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin in aqueous conditions. The process can achieve high yields under optimized conditions:

  • Synthesis Process : The reaction can be conducted at temperatures between 5°C to 40°C with a pH range of 6.5 to 9.5, achieving product yields exceeding 97% purity .

Case Studies

5.1 Case Study on Textile Dyeing Efficiency

A case study focusing on the use of CHPTAC in textile dyeing illustrated significant improvements in dye uptake on cotton fabrics compared to traditional methods:

  • Dye Uptake Comparison : Fabrics treated with CHPTAC showed an increase in dye uptake by approximately 30% over untreated samples.

Mechanism of Action

The mechanism of action of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride involves its ability to introduce cationic sites onto various substrates. This is achieved through the substitution of the chlorine atom with nucleophiles, resulting in the formation of quaternary ammonium groups. These cationic sites can interact with negatively charged surfaces, leading to changes in the physical and chemical properties of the substrates .

Comparison with Similar Compounds

Analytical Detection :

  • CHPTAC and EPTAC are quantified via capillary electrophoresis (CE) with indirect UV detection (180 mM CuSO₄ buffer, pH 3) or ion-pair HPLC (1M perchlorate, pH 3.4) .
  • DHPAC, as a hydrolysis product, serves as a stability indicator for CHPTAC .

Industrial Performance

Parameter CHPTAC EPTAC GTMAC
Reaction pH Alkaline (pH 10–12) required for activation Neutral to mild alkaline (pH 7–9) Neutral (pH 7)
Substitution Degree Moderate (DS 0.2–0.8 in starch) High (DS up to 1.05 in starch) Moderate (DS 0.5–0.9 in chitosan)
Thermal Stability Stable below 50°C; hydrolyzes above 60°C Stable up to 70°C Degrades above 80°C
Cost Efficiency Low (requires purification steps) Moderate (higher reactivity reduces dosage) High (epoxide synthesis is costlier)

Biological Activity

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, commonly referred to as CHPTAC, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its toxicity, antimicrobial properties, and applications in various fields.

CHPTAC is characterized by its cationic nature, which allows it to interact effectively with negatively charged surfaces, such as microbial membranes and cellulose fibers. This interaction is pivotal in its applications in dyeing processes and antimicrobial formulations.

Mechanism of Action:

  • Cationization of Cellulose: CHPTAC modifies cellulose by introducing positive charges, enhancing dye uptake and binding capacity .
  • Antimicrobial Activity: The cationic nature of CHPTAC disrupts microbial cell membranes, leading to cell lysis. This property is beneficial for its use in disinfectants and antiseptics.

Toxicological Evaluations

Toxicity studies have revealed important insights into the safety profile of CHPTAC:

  • Acute Toxicity: The LD50 for oral administration in rats is reported to be approximately 5184 mg/kg body weight, indicating low acute toxicity . Clinical signs observed included lethargy and convulsions, but survivors showed no significant macroscopic findings.
  • Irritation Potential: CHPTAC has been found to be non-irritating to skin and eyes, with no sensitizing potential observed in guinea pig skin tests .
  • Genotoxicity: Positive results were noted in various mutagenicity assays, including the Salmonella/microsome test and chromosome aberration tests in human lymphocytes. However, it did not show mutagenic effects in the mouse micronucleus test .

Antimicrobial Properties

CHPTAC exhibits significant antimicrobial activity against a range of bacteria and fungi:

  • Bacterial Activity: Studies indicate that CHPTAC is effective against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting the integrity of microbial membranes, which enhances its biocidal efficacy.
  • Fungal Activity: The compound also demonstrates antifungal properties, making it suitable for applications in personal care products and agricultural formulations.

Applications

The versatility of CHPTAC extends across various domains:

  • Textile Industry: Used as a cationizing agent for cellulose fibers to improve dye uptake.
  • Biopolymer Synthesis: Employed in the synthesis of cationic glycogen and other biopolymers.
  • Antimicrobial Formulations: Incorporated into disinfectants due to its potent antimicrobial properties.

Case Studies

Several studies highlight the efficacy of CHPTAC in practical applications:

  • Cellulose Cationization Study: A study demonstrated that applying CHPTAC significantly enhanced the dyeability of cellulose fabrics, achieving high dye uptake rates compared to untreated fabrics .
  • Antimicrobial Efficacy Evaluation: Research indicated that formulations containing CHPTAC exhibited enhanced antimicrobial activity when combined with anionic surfactants, showcasing potential synergistic effects.

Summary Table of Biological Activities

Biological ActivityFindingsReferences
Acute Toxicity LD50 ~ 5184 mg/kg; low toxicity
Skin/Eye Irritation Non-irritating; no sensitization
Genotoxicity Positive results in mutagenicity assays
Antibacterial Activity Effective against Gram-positive/negative bacteria
Antifungal Activity Active against various fungal strains
Cationization Efficiency High dye uptake in cellulose

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), and how do reaction conditions influence yield and purity?

  • Methodology :

  • Anhydrous Synthesis : React trimethylammonium chloride with epichlorohydrin in chloroform at 0–50°C under nitrogen. This method avoids aqueous media, achieving 80–97% yields of anhydrous crystalline product .
  • Aqueous Quaternization : Use this compound solution (60–65% in water) adjusted to pH 8 with NaOH for modifying biopolymers (e.g., guar, starch). Reactions typically proceed at 50°C for 24 hours .
    • Key Variables : Solvent choice (chloroform vs. water), temperature, and stoichiometric ratios of epichlorohydrin to trimethylammonium salts. Chloroform minimizes by-products like dichloropropyl derivatives .

Q. How can CHPTAC be used to crosslink polyvinyl alcohol (PVOH) films, and what analytical techniques validate successful modification?

  • Experimental Design :

Dissolve PVOH (2 g, MW = 22,000) in 0.2 M NaOH.

Add CHPTAC (0.858 g) to the alkaline solution and stir for 1 hour.

Precipitate modified PVOH with acetone, rinse with ice water, and dry for DSC analysis .

  • Characterization :

  • DSC : Identify shifts in glass transition temperature (Tg) due to crosslinking.
  • Solubility Tests : Reduced solubility in NaOH after crosslinking indicates successful modification .

Q. What safety precautions are critical when handling CHPTAC in laboratory settings?

  • Protocols :

  • Use gloves, eyeshields, and respirators due to hazards (H351: suspected carcinogen; H412: aquatic toxicity) .
  • Store in sealed containers at room temperature, avoiding environmental release .

Advanced Research Questions

Q. How do stereochemical variations in CHPTAC (e.g., (S)-(-)-enantiomer) impact its efficacy as a chiral NMR solvating agent?

  • Methodology :

  • Synthesize enantiomerically pure CHPTAC via asymmetric catalysis or chiral separation.
  • Test with racemic mixtures (e.g., α-, β-, γ-cyclodextrins) in D₂O. Monitor NMR splitting patterns to assess enantioselective binding .
    • Findings : (S)-(-)-CHPTAC induces distinct chemical shift differences (Δδ > 0.1 ppm) for enantiomers, enabling chiral discrimination .

Q. What strategies mitigate by-product formation (e.g., dichloropropyl derivatives) during CHPTAC synthesis?

  • Optimization :

  • Solvent Selection : Chloroform reduces dichloropropyl by-products compared to aqueous systems .
  • Temperature Control : Maintain reaction temperatures ≤50°C to prevent over-chlorination .
  • Post-Synthesis Purification : Wash crystalline products with chloroform and ether to remove residual impurities .

Q. How does CHPTAC modification enhance the antimicrobial properties of cationic biopolymers like starch?

  • Case Study :

  • Cationization : React debranched starch with CHPTAC (DS = 1.14) under alkaline conditions.
  • Antimicrobial Testing : Minimum inhibitory concentrations (MIC) against E. coli (6 mg/mL) and S. aureus (8 mg/mL) correlate with zeta potential (+35 mV) .
    • Mechanism : Cationic charge disrupts bacterial membranes via electrostatic interactions .

Data Contradiction Analysis

Parameter (Anhydrous) (Aqueous) Resolution
Yield 80–97%45% (after extraction)Solvent choice (chloroform vs. water) and isolation methods (crystallization vs. aqueous phase extraction) explain yield discrepancies.
By-Products Minimal dichloropropylNot reportedAnhydrous synthesis minimizes hydrolysis and side reactions .

Methodological Recommendations

  • Synthesis : Prefer anhydrous routes for high-purity crystalline CHPTAC .
  • Characterization : Combine DSC, NMR, and zeta potential to assess crosslinking and charge density .
  • Safety : Adopt closed-system reactions and waste neutralization protocols to comply with H412 precautions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

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